Cefteram
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Overview
Description
Cefteram is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefteram involves several key steps. Initially, 7-aminocephalosporanic acid reacts with a methyl-substituted tetrazole to form an intermediate compound. This intermediate is then protected using diazodiphenylmethane. The next step involves forming an amide with thiazole carboxylic acid, followed by deprotection with trifluoroacetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound pivoxil typically starts with 7-aminocephalosporanic acid and 5-methyl tetrazole as the initial raw materials. These compounds react in sulfuric acid to produce this compound pivoxil .
Chemical Reactions Analysis
Types of Reactions
Cefteram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.
Reduction: Reduction reactions are less typical for this compound due to its stable cephalosporin structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are more common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like thiazole carboxylic acid and diazodiphenylmethane are used in substitution reactions during synthesis.
Major Products
The major product formed from these reactions is this compound itself, particularly when synthesized from its precursors through substitution and protection-deprotection steps .
Scientific Research Applications
Cefteram has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying cephalosporin antibiotics.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.
Industry: Utilized in the pharmaceutical industry for the development of oral antibiotics.
Mechanism of Action
Cefteram exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefteram is compared with other third-generation cephalosporins such as cefcapene pivoxil. Both compounds are effective against a broad spectrum of bacteria, but this compound pivoxil is noted for its higher bioavailability and effectiveness in treating chronic respiratory tract infections . Other similar compounds include cefotaxime and cefditoren, which share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties .
Conclusion
This compound is a versatile and potent third-generation cephalosporin antibiotic with significant applications in medicine and scientific research. Its unique synthesis, broad-spectrum activity, and effective mechanism of action make it a valuable compound in the fight against bacterial infections.
Properties
Molecular Formula |
C16H17N9O5S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,14-/m1/s1 |
InChI Key |
XSPUSVIQHBDITA-KXDGEKGBSA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
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